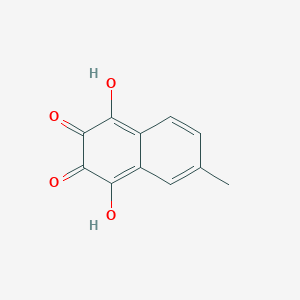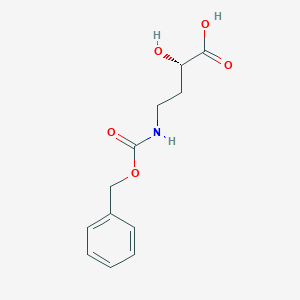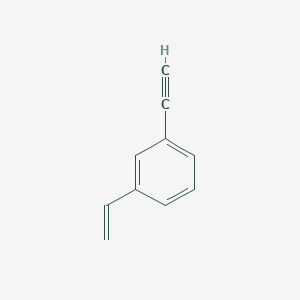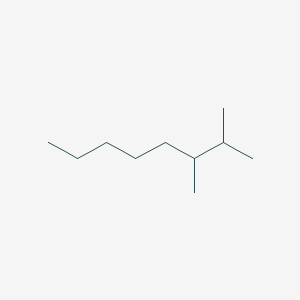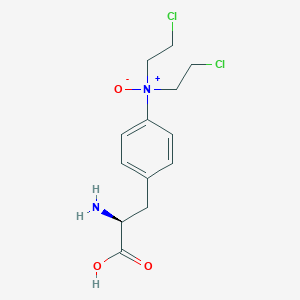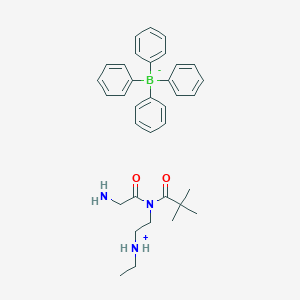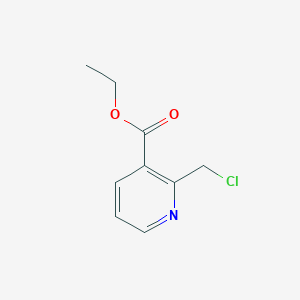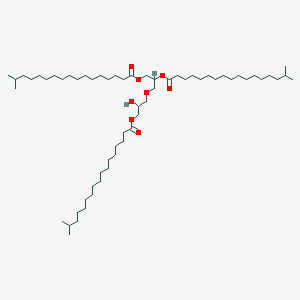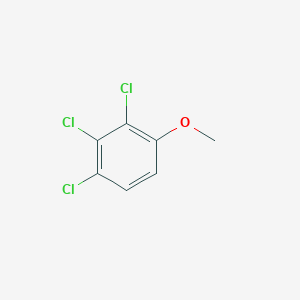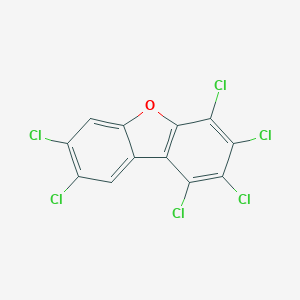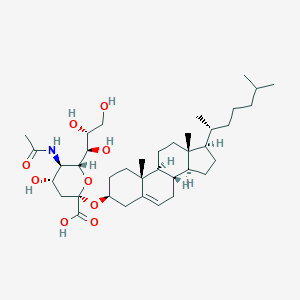
N-Ana cholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylneuraminyl cholesterol is a complex biomolecule that combines the properties of sialic acids and cholesterol. Sialic acids, such as N-acetylneuraminic acid, are nine-carbon sugars that play crucial roles in cellular recognition and signaling. Cholesterol is a fundamental component of cell membranes, contributing to membrane fluidity and integrity. The conjugation of N-acetylneuraminic acid with cholesterol results in a compound with unique biochemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-acetylneuraminyl cholesterol typically involves the enzymatic or chemical conjugation of N-acetylneuraminic acid with cholesterol. One common method is the use of sialyltransferase enzymes, which catalyze the transfer of sialic acid to cholesterol under specific conditions. Chemical synthesis may involve the activation of the carboxyl group of N-acetylneuraminic acid, followed by its reaction with the hydroxyl group of cholesterol.
Industrial Production Methods: Industrial production of N-acetylneuraminyl cholesterol may leverage biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These methods can be optimized for large-scale production by controlling factors like pH, temperature, and substrate concentration.
Chemical Reactions Analysis
Types of Reactions: N-acetylneuraminyl cholesterol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The sialic acid moiety can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve acidic or basic catalysts, depending on the desired product.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-acetylneuraminyl cholesterol has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of sialic acids and cholesterol in various chemical reactions.
Biology: The compound is studied for its role in cellular recognition and signaling, particularly in the context of cell membrane dynamics.
Medicine: Research explores its potential in drug delivery systems, where its unique properties can enhance the delivery of therapeutic agents.
Industry: N-acetylneuraminyl cholesterol is investigated for its use in the development of biomaterials and nanostructured lipid carriers for drug delivery.
Mechanism of Action
The mechanism of action of N-acetylneuraminyl cholesterol involves its interaction with cellular membranes and receptors. The sialic acid moiety can bind to specific receptors on the cell surface, facilitating cellular recognition and signaling. Cholesterol’s role in maintaining membrane fluidity and integrity further enhances these interactions. The compound may also modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes.
Comparison with Similar Compounds
N-acetylneuraminyl-galactosylceramide: Another sialic acid-containing compound with similar cellular recognition properties.
Sialyl alkyl glycerol ethers: Compounds that also combine sialic acids with lipid moieties.
Sialyl cholesterols: A broader category of compounds that include various sialic acid-cholesterol conjugates.
Uniqueness: N-acetylneuraminyl cholesterol is unique due to its specific combination of N-acetylneuraminic acid and cholesterol, which imparts distinct biochemical properties. Its ability to modulate membrane dynamics and participate in cellular signaling makes it particularly valuable in research and potential therapeutic applications.
Properties
CAS No. |
113108-90-0 |
|---|---|
Molecular Formula |
C38H63NO9 |
Molecular Weight |
677.9 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C38H63NO9/c1-21(2)8-7-9-22(3)27-12-13-28-26-11-10-24-18-25(14-16-36(24,5)29(26)15-17-37(27,28)6)47-38(35(45)46)19-30(42)32(39-23(4)41)34(48-38)33(44)31(43)20-40/h10,21-22,25-34,40,42-44H,7-9,11-20H2,1-6H3,(H,39,41)(H,45,46)/t22-,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,36+,37-,38-/m1/s1 |
InChI Key |
GCQWCBFLOFFTJT-CANRKIPKSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C |
Synonyms |
alpha-sialosyl cholesterol alpha-sialyl cholesterol alpha-sialylcholesterol beta-sialylcholesterol N-acetylneuraminyl cholesterol N-acetylneuraminyl cholesterol, beta-N-ANA cpd N-acetyneuraminyl cholesterol N-ANA cholesterol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
